

2-Bromo-5-hydrazinylpyridine CAS number

1268882-60-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-hydrazinylpyridine

Cat. No.: B1523665

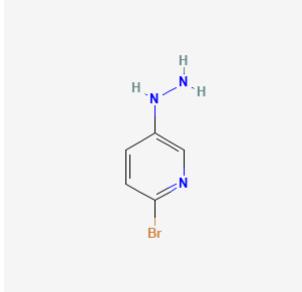
[Get Quote](#)

An In-depth Technical Guide to Substituted Bromohydrazinylpyridines: Focus on **2-Bromo-5-hydrazinylpyridine** (CAS 1268882-60-5)

Section 1: Introduction and Scope

In the landscape of medicinal chemistry and materials science, pyridylhydrazines serve as indispensable structural motifs and versatile synthetic intermediates. Their unique electronic and structural properties, arising from the combination of a pyridine ring and a reactive hydrazine moiety, allow for the construction of complex heterocyclic systems with significant biological and material applications. This guide provides a comprehensive technical overview of **2-Bromo-5-hydrazinylpyridine** (CAS 1268882-60-5), a specific, yet less-documented member of this chemical class.

A critical point of clarification is the frequent confusion with its more commercially available and extensively studied isomer, 5-Bromo-2-hydrazinopyridine (CAS 77992-44-0). The positional difference of the bromo and hydrazinyl substituents profoundly impacts reactivity, physicochemical properties, and synthetic accessibility.

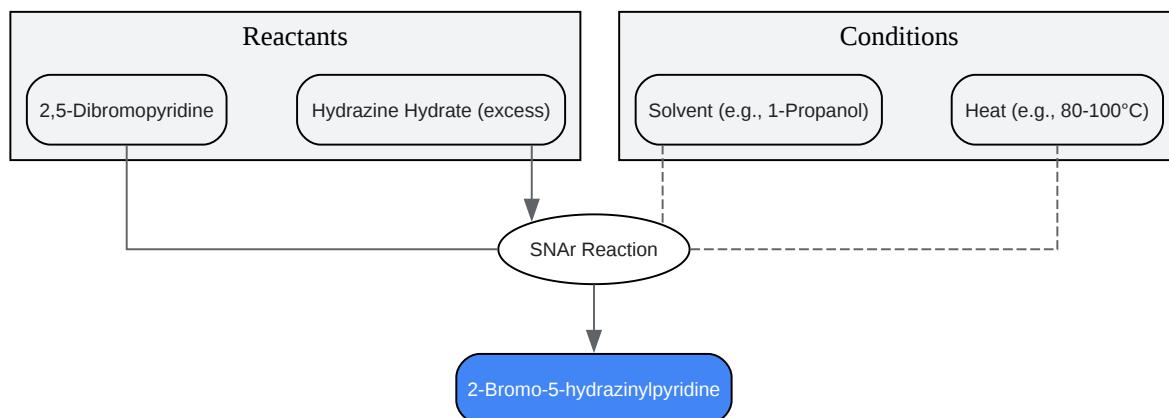

This document will:

- Focus primarily on the synthesis, reactivity, and known attributes of **2-Bromo-5-hydrazinylpyridine**.

- Draw comparative insights from the well-documented 5-Bromo-2-hydrazinopyridine to illuminate potential applications and handling considerations where direct data is sparse.
- Provide detailed, field-proven protocols and mechanistic rationale for key transformations, aimed at researchers, scientists, and drug development professionals.

Section 2: Physicochemical Properties and Identification

The identity and purity of a starting material are paramount for reproducible and successful synthesis. The key distinguishing properties of **2-Bromo-5-hydrazinylpyridine** and its common isomer are summarized below. The variance in melting points and reported toxicity underscores the importance of correct isomer identification.


Property	2-Bromo-5-hydrazinylpyridine	5-Bromo-2-hydrazinopyridine
CAS Number	1268882-60-5[1][2]	77992-44-0[3]
Structure		
IUPAC Name	(6-bromopyridin-3-yl)hydrazine[1]	(5-bromopyridin-2-yl)hydrazine[3]
Molecular Formula	C ₅ H ₆ BrN ₃ [1]	C ₅ H ₆ BrN ₃
Molecular Weight	188.03 g/mol [1][2]	188.03 g/mol
Appearance	White to almost white powder/crystal[4]	White to light yellow crystalline powder[5]
Melting Point	Not explicitly reported	132-137 °C[4]
Primary Hazards	Harmful, Irritant[1]	Toxic, Corrosive, Irritant[3]

Section 3: Synthesis and Mechanistic Considerations

The synthesis of **2-Bromo-5-hydrazinylpyridine** primarily relies on nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine precursor. The choice of starting material dictates the final substitution pattern.

Primary Synthetic Route: From 2,5-Dibromopyridine

The most direct pathway involves the selective substitution of one bromine atom from 2,5-dibromopyridine with hydrazine. The bromine at the 2-position is more activated towards nucleophilic attack than the one at the 5-position, but careful control of reaction conditions is necessary to favor monosubstitution and achieve the desired isomer.

[Click to download full resolution via product page](#)

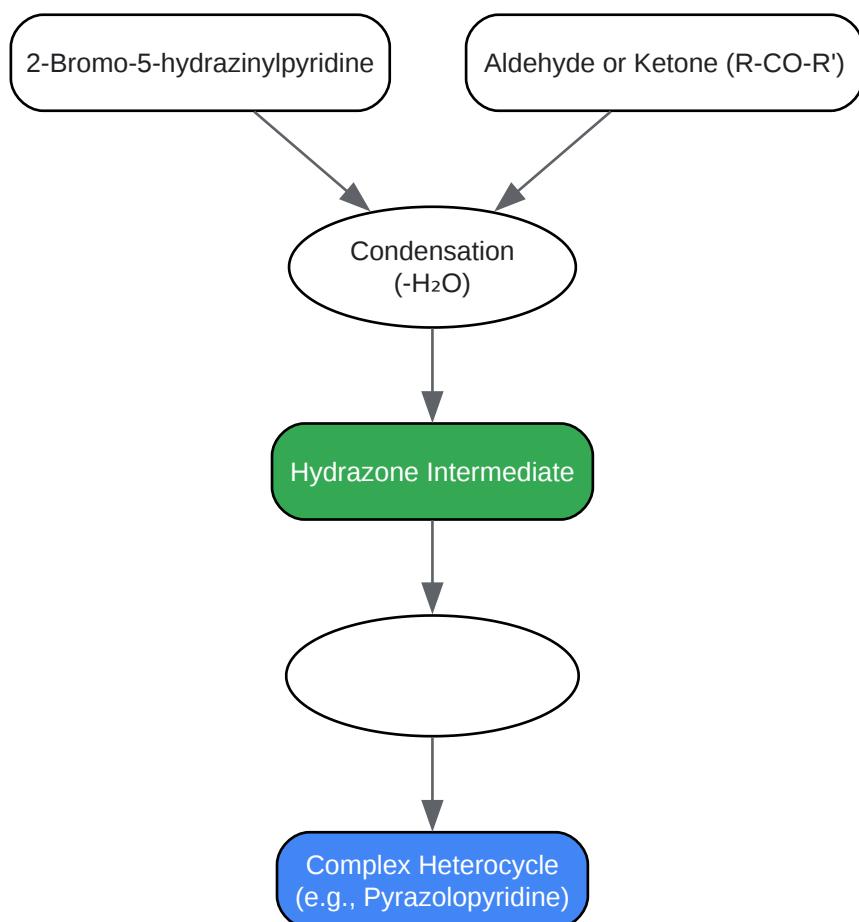
Caption: Synthesis of **2-Bromo-5-hydrazinylpyridine** via SNAr.

Experimental Protocol 1: Synthesis from 2,5-Dibromopyridine

This protocol is adapted from established procedures for related hydrazinopyridine syntheses. [6][7]

- Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromopyridine (1.0 eq).
- Reagent Addition: Add a suitable solvent such as 1-propanol or dimethylformamide (DMF) to dissolve the starting material.^{[5][6]} Subsequently, add hydrazine hydrate (5-10 eq) dropwise to the solution.
 - Causality Insight: A large excess of hydrazine hydrate is employed to maximize the reaction rate and statistically disfavor the formation of di-substituted or dimerized byproducts.^[8]
- Reaction: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Workup: After cooling to room temperature, the reaction mixture is typically poured into cold water to precipitate the product.
- Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.

Alternative Synthetic Pathways


An industrially scalable route involves a multi-step process starting from 2,5-dibromopyridine. This pathway proceeds through a selective Grignard reaction, followed by formylation to yield 2-bromo-5-formylpyridine. This intermediate is then condensed with hydrazine to form the target molecule.^[2] This method offers greater control and potentially higher purity, avoiding issues with over-substitution.

Section 4: Chemical Reactivity and Synthetic Utility

2-Bromo-5-hydrazinylpyridine is a bifunctional molecule, offering two distinct points for chemical modification. This dual reactivity makes it a powerful building block for creating diverse molecular libraries.

Reactions of the Hydrazinyl Group

The hydrazine moiety is a potent nucleophile, readily reacting with electrophilic carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages.^[2] This reaction is a cornerstone of combinatorial chemistry and is frequently used to link different molecular fragments. The resulting hydrazone are not merely linkers; they are often pharmacologically active motifs themselves and can serve as precursors for further cyclization reactions to generate five- and six-membered heterocycles.^{[4][9]}

[Click to download full resolution via product page](#)

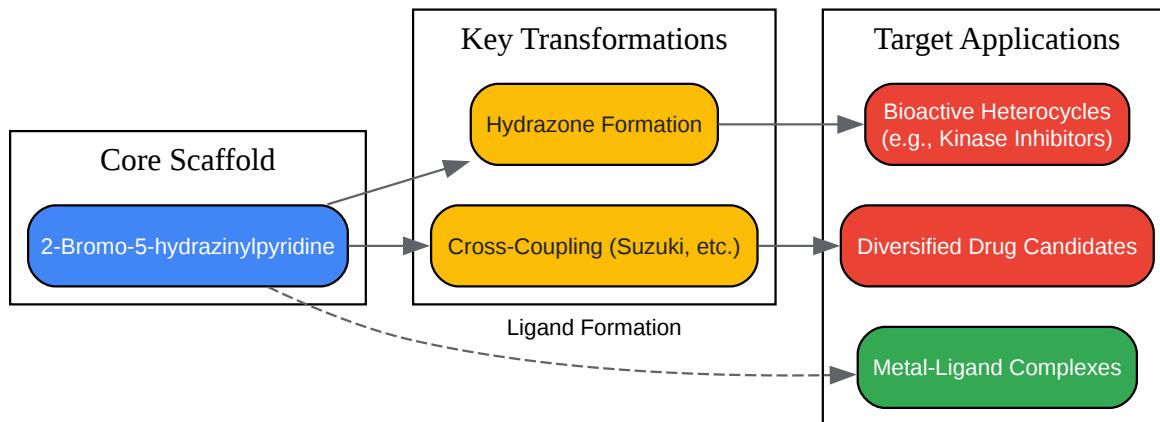
Caption: Hydrazone formation and subsequent cyclization workflow.

Experimental Protocol 2: General Procedure for Hydrazone Formation

- Dissolution: Dissolve **2-Bromo-5-hydrazinylpyridine** (1.0 eq) in a suitable solvent, such as ethanol or methanol.

- **Addition:** Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to accelerate the reaction.
- **Reaction:** Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours. The product often precipitates from the reaction mixture upon formation.
- **Isolation:** If a precipitate forms, collect the product by filtration, wash with cold solvent, and dry. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or chromatography.

Reactions at the Bromo Position


The bromine atom at the 2-position of the pyridine ring serves as a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.^[10] This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds. This strategic functionalization is a key step in the late-stage diversification of drug candidates.

Section 5: Applications in Research and Drug Development

While specific applications for **2-Bromo-5-hydrazinylpyridine** are not extensively published, its structural features and the known utility of its isomer point to significant potential in several areas.

- **Pharmaceutical Development:** As a building block, it is ideal for synthesizing libraries of compounds for screening. Hydrazone derivatives of related structures have shown promising anti-cancer and anti-inflammatory properties.^{[4][11]} The bromo-pyridyl-hydrazine core can act as a scaffold to orient functional groups toward biological targets like kinase enzymes.^{[9][11]}
- **Agrochemicals:** The pyridine ring is a common feature in herbicides and fungicides. This compound can serve as an intermediate in the synthesis of new agrochemicals.^[4]
- **Coordination Chemistry and Materials Science:** The nitrogen atoms of the pyridine ring and the hydrazine group can act as ligands, coordinating with metal ions to form complexes.^[6]

These complexes can have applications in catalysis or as novel materials with specific electronic or optical properties.[4]

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2-Bromo-5-hydrazinylpyridine**.

Section 6: Safety, Handling, and Storage

Proper handling of bromohydrazinylpyridines is crucial due to their potential toxicity and irritant nature. The safety profile can differ significantly between isomers.

Hazard Information	2-Bromo-5-hydrazinylpyridine (CAS 1268882-60-5)	5-Bromo-2-hydrazinopyridine (CAS 77992-44-0)
Pictograms		
Signal Word	Warning[1]	Danger[3]
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[1]	H301: Toxic if swallowed H315: Causes skin irritation H318: Causes serious eye damage H335: May cause respiratory irritation[3]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]
- Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12]
- Handling Practices: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]
- For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. Some suppliers suggest storage in a freezer under -20°C.[13]
- Keep away from incompatible materials such as strong oxidizing agents and strong bases. [12]

Section 7: Conclusion

2-Bromo-5-hydrazinylpyridine (CAS 1268882-60-5) is a valuable bifunctional building block with significant, albeit underexplored, potential in synthetic chemistry. Its utility is defined by the orthogonal reactivity of the nucleophilic hydrazine group and the versatile bromo substituent, which serves as a handle for cross-coupling reactions. While often confused with its more studied isomer, 5-bromo-2-hydrazinopyridine, a clear understanding of its distinct synthesis and reactivity allows researchers to leverage its unique structure for the creation of novel pharmaceuticals, agrochemicals, and materials. Adherence to strict safety protocols is essential when working with this class of compounds.

Section 8: References

- PubChem. (n.d.). **2-Bromo-5-hydrazinylpyridine**. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)

- Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2023). 2-Bromo-6-hydrazinylpyridine. IUCrData, 8(3), x230169. Retrieved from [\[Link\]](#)
- Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine. Pipzine Chemicals. Retrieved from [\[Link\]](#)
- LookChem. (n.d.). 5-Bromo-2-hydrazinopyridine. LookChem. Retrieved from [\[Link\]](#)
- Google Patents. (2016). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Retrieved from
- PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved from [\[Link\]](#)
- Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2023). 2-Bromo-6-hydrazinylpyridine. National Institutes of Health. Retrieved from [\[Link\]](#)
- Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Retrieved from
- ResearchGate. (2023). (PDF) 2-Bromo-6-hydrazinylpyridine. Retrieved from [\[Link\]](#)
- ResearchGate. (2018). (PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Retrieved from [\[Link\]](#)
- El-Damasy, A. K., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PubMed. Retrieved from [\[Link\]](#)
- El-Damasy, A. K., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromo-5-hydrazinylpyridine | C5H6BrN3 | CID 52908344 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 6. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinfo.com [nbinfo.com]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [2-Bromo-5-hydrazinylpyridine CAS number 1268882-60-5]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1523665#2-bromo-5-hydrazinylpyridine-cas-number-1268882-60-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com